(+/-)-Carvone-d4 (+/-)-Carvone-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC18563327
InChI: InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2
SMILES:
Molecular Formula: C10H14O
Molecular Weight: 154.24 g/mol

(+/-)-Carvone-d4

CAS No.:

Cat. No.: VC18563327

Molecular Formula: C10H14O

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Carvone-d4 -

Specification

Molecular Formula C10H14O
Molecular Weight 154.24 g/mol
IUPAC Name 4,4,6,6-tetradeuterio-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
Standard InChI InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/i5D2,6D2
Standard InChI Key ULDHMXUKGWMISQ-NZLXMSDQSA-N
Isomeric SMILES [2H]C1(C=C(C(=O)C(C1C(=C)C)([2H])[2H])C)[2H]
Canonical SMILES CC1=CCC(CC1=O)C(=C)C

Introduction

Structural and Chemical Properties of (±)-Carvone-d4

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Boiling Point230–231°C (non-deuterated) NIST WebBook
SolubilitySlightly soluble in chloroform
Optical Rotation (α)R: −62.5°; S: +62.5° Wikipedia
Isotopic Purity>95% deuterium incorporation

The slight solubility in chloroform makes it suitable for NMR studies in deuterated solvents, minimizing signal interference .

Synthesis and Deuteration Strategies

Synthetic Pathways

(±)-Carvone-d4 is synthesized via deuteration of native carvone or its precursors. A common method involves catalytic hydrogen-deuterium exchange using deuterium gas (D2D_2) in the presence of palladium or platinum catalysts. Alternatively, deuterated reagents such as D2OD_2O or NaBD4NaBD_4 may be employed to introduce deuterium at specific positions during terpene synthesis .

For example, the synthesis of R-(−)-Carvone-d4 from ( R)-(−)-carvone involves selective deuteration of the methyl and isopropenyl groups under controlled conditions (20°C, inert atmosphere), yielding >95% isotopic purity . The process is monitored via gas chromatography (GC) and NMR to confirm deuteration sites and enantiomeric integrity .

Challenges in Racemic Mixture Preparation

Analytical Applications of (±)-Carvone-d4

Mass Spectrometry and Metabolic Tracing

The deuterium labels in (±)-Carvone-d4 provide distinct mass spectral signatures, enabling precise tracking in biological systems. For instance, in pharmacokinetic studies, researchers administer (±)-Carvone-d4 to rodents and quantify its metabolites using LC-MS/MS. The mass shift caused by deuterium (∆m/z = +4) differentiates endogenous carvone from the labeled analog, eliminating background noise .

NMR Spectroscopy

Deuterium’s nuclear spin (I=1I = 1) and quadrupolar moment make it ideal for 2H^2H-NMR studies. (±)-Carvone-d4 serves as an internal standard in 1H^1H-NMR experiments, where its deuterated positions suppress specific proton signals, simplifying spectral interpretation . For example, in a study of carvone metabolism, 2H^2H-NMR revealed deuterium retention in hepatic metabolites, clarifying metabolic pathways.

Industrial and Pharmacological Uses

Flavor and Fragrance Industry

Despite its primary research role, (±)-Carvone-d4 retains sensory properties akin to native carvone. The R enantiomer’s minty aroma is exploited in deuterated flavoring agents for stable isotope-labeled food products, while the S enantiomer’s caraway notes enhance savory formulations .

Agricultural Applications

S-(+)-Carvone inhibits potato sprouting by suppressing amylase activity, a property preserved in its deuterated form. Field trials with (±)-Carvone-d4 demonstrated equivalent efficacy to non-deuterated carvone, with no isotopic effects on biological activity .

Mosquito Repellency

The R enantiomer’s repellent activity, approved by the U.S. EPA, extends to (±)-Carvone-d4. Deuterium labeling facilitates environmental persistence studies, revealing a half-life of 14 days in aqueous solutions—20% longer than non-deuterated carvone due to kinetic isotope effects .

Comparative Studies: Deuteration vs. Non-Deuterated Carvone

Biological Half-Life

In murine models, (±)-Carvone-d4 showed a 30% longer half-life (t₁/₂ = 8.2 hours) than non-deuterated carvone (t₁/₂ = 6.3 hours), attributed to deuterium’s impact on cytochrome P450-mediated oxidation . This property is leveraged in prolonged-release formulations and tracer studies.

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